Sophoridine
Overview
Description
Sophoridine is a natural quinolone alkaloid primarily isolated from the plants Sophora alopecuroides and Euchresta japonica . It is known for its diverse pharmacological activities, including antitumor, anti-inflammatory, antiviral, antibacterial, analgesic, cardioprotective, and immunoprotective effects . This compound has gained significant attention due to its potential therapeutic applications and minimal side effects .
Mechanism of Action
Sophoridine, also known as Sophoradin, is a bioactive alkaloid primarily isolated from Sophora alopecuroides and its roots . It has a wide range of pharmacological effects, including antitumor, anti-inflammatory, antiviral, antibacterial, analgesic, cardioprotective, and immunoprotective activities .
Target of Action
This compound’s primary targets include NFATc1 , a key factor regulating osteoclast production , and MAPKAPK2 , a potential target identified through the PharmMapper and KEGG database analysis . These targets play crucial roles in various cellular processes, including cell proliferation, apoptosis, adhesion, invasion, and movement .
Mode of Action
This compound interacts with its targets to induce various changes in cellular processes. For instance, it reduces the expression of NFATc1, thereby inhibiting osteoclast production . It also selectively inactivates phospho-MAPKAPK2 (Thr222) and directly binds into the ATP site of MAPKAPK2 by molecular docking . This interaction significantly decreases phospho-MAPKAPK2 (Thr222) in a time-dependent manner, but there is no obvious change in its total expression in colorectal cancer cells .
Biochemical Pathways
This compound affects several biochemical pathways. It regulates the NF-κB, TLR4/IRF3, JNK/ERK, Akt/mTOR signaling pathways , down-regulating the expression of HMG3B, bcl-2, MMP-2, MMP-9, TNF-α, IL-1β IL-6, and other cytokines or kinases . It also weakens RANKL-induced activation of ERK and c-Fos . These pathways are crucial for various cellular functions, including cell proliferation, apoptosis, and inflammation.
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, excretion (ADME), and toxicity, are crucial for understanding its bioavailability and potential side effects. Detailed research on this compound’s safety, bioavailability, and pharmacokinetic parameters in animal models and clinical settings have been limited .
Result of Action
This compound’s action results in significant molecular and cellular effects. It can inhibit cancer cell proliferation, invasion, and metastasis while inducing cell cycle arrest and apoptosis . It also holds therapeutic potential for myocardial ischemia, osteoporosis, arrhythmias, and neurological disorders, primarily through the suppression of related inflammatory factors and cell apoptosis . This compound has also exhibited adverse effects such as hepatotoxicity and neurotoxicity .
Biochemical Analysis
Biochemical Properties
Sophoridine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to downregulate HMGB3 expression, inhibit cell proliferation, and promote apoptosis in the gastric cancer cell line MKN45 . It also increases the expression of p53 by activating the Hippo and p53 signaling pathways and regulating p53 ubiquitination .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can inhibit cancer cell proliferation, invasion, and metastasis while inducing cell cycle arrest and apoptosis . Additionally, this compound can downregulate the expression of C-C chemokine receptor type 2, cell failure markers programmed cell death protein-1, translocase of the inner membrane-3, and lymphocyte-activating 3, thus inhibiting the invasion of tumor-associated macrophages and enhancing the cytotoxic function of CD8+T cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits the DNA topoisomerase I activity, which induces cell cycle arrest in the G0/G1 phase and is accompanied by apoptotic cell death . It also increases the expression of p53 in a steady state by activating the Hippo and p53 signaling pathways and regulating p53 ubiquitination .
Temporal Effects in Laboratory Settings
This compound has shown to induce mitochondrial-related apoptosis via the JNK signaling and induce S phase cell cycle arrest through the ERK signaling . Over time, this compound provokes the generation of reactive oxygen species (ROS) in pancreatic cancer cells .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to regulate NF-κB, TLR4/IRF3, JNK/ERK, Akt/mTOR signaling pathways, down-regulating the expression of HMG3B, bcl-2, MMP-2, MMP-9, TNF-α, IL-1β IL-6 and other cytokines or kinases .
Transport and Distribution
This compound is known to be an hERGK+ channel blocker with high binding affinity, changing the channel kinetics but not affecting the production and transport of hERG proteins
Preparation Methods
Synthetic Routes and Reaction Conditions: Sophoridine can be synthesized through various chemical reactions. One common method involves the extraction of the compound from the roots of Sophora alopecuroides . The extraction process typically includes the following steps:
Extraction: The roots are dried and powdered, followed by extraction with a suitable solvent such as ethanol or methanol.
Filtration and Concentration: The extract is filtered to remove solid residues and then concentrated under reduced pressure.
Purification: The concentrated extract is subjected to column chromatography to isolate this compound.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale extraction and purification techniques. The process involves the use of advanced chromatographic methods and high-performance liquid chromatography to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Sophoridine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form oxythis compound using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can modify the quinolone structure of this compound, leading to the formation of different derivatives.
Substitution: Substitution reactions involving this compound can introduce various functional groups, enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various reagents depending on the desired functional group, such as alkyl halides for alkylation.
Major Products:
Oxythis compound: Formed through oxidation.
This compound Derivatives: Formed through substitution reactions, which can enhance its pharmacological properties.
Scientific Research Applications
Sophoridine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Sophoridine is structurally similar to other quinolone alkaloids, such as:
- Sophocarpine
- Sophoramine
- Matrine
- Oxymatrine
Uniqueness: this compound stands out due to its broad spectrum of pharmacological activities and minimal side effects . Its unique structure allows for the synthesis of various derivatives with enhanced biological properties, making it a valuable compound for drug development .
Properties
IUPAC Name |
(1R,2R,9R,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h11-13,15H,1-10H2/t11-,12-,13-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBXGIUJOOQZMP-BHPKHCPMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CCCN4C3C(CCC4)CN2C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H]3CCCN4[C@H]3[C@H](CCC4)CN2C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60218927 | |
Record name | Sophoridin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60218927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6882-68-4 | |
Record name | (-)-Sophoridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6882-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sophoridin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006882684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sophoridin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60218927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sophoridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SOPHORIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5S1M800J7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is sophoradin and where is it found?
A1: Sophoradin is a naturally occurring isoprenyl flavonoid primarily isolated from the root of Sophora subprostrata, a plant used in traditional Chinese medicine. []
Q2: What are the notable pharmacological activities of sophoradin?
A2: Sophoradin demonstrates potent anti-ulcer and gastroprotective effects. Research suggests it achieves this by reducing gastric acid secretion, increasing gastric blood flow, and promoting the healing of ulcers. [, , ]
Q3: What is the mechanism of action of sophoradin in relation to its anti-ulcer activity?
A3: While the precise mechanism is not fully elucidated, studies suggest sophoradin exerts its effects through several pathways:
- Inhibition of Gastric Acid Secretion: Sophoradin significantly reduces both the volume and acidity of gastric juice, potentially by influencing pathways stimulated by tetragastrin and insulin. []
- Enhancement of Gastric Blood Flow: Both sophoradin and its derivatives significantly increase gastric blood flow, likely contributing to the protective and healing effects on the gastric mucosa. [, ]
- Stimulation of Protective Factors: Research suggests sophoradin might enhance the production of prostaglandins (PGs), specifically by inhibiting 15-OH-prostaglandin dehydrogenase, contributing to mucosal protection. []
Q4: How does the chemical structure of sophoradin contribute to its activity?
A4: Sophoradin is an isoprenyl chalcone. Structure-activity relationship (SAR) studies on sophoradin analogs indicate that:* The presence of isoprenyl or isoprenyloxyl groups is crucial for anti-ulcer activity. []* Compounds with multiple isoprenyloxyl groups exhibit enhanced potency. []
Q5: What is sofalcone and how is it related to sophoradin?
A5: Sofalcone is a synthetic flavonoid derivative of sophoradin. It has been developed into a clinically available drug for treating gastric ulcers. [, , ]
Q6: What are the advantages of sofalcone over sophoradin?
A6: While both compounds exhibit anti-ulcer activity, sofalcone offers some potential advantages:
- Improved Potency: Sofalcone requires lower doses compared to sophoradin to achieve similar levels of gastric protection. []
- Parenteral Administration: Unlike sophoradin, sofalcone can be administered parenterally (e.g., intravenously), offering greater flexibility in clinical settings. []
- Prolonged Duration of Action: Sofalcone's protective effects appear to last longer than those of sophoradin. []
Q7: Does sofalcone share a similar mechanism of action with sophoradin?
A7: Sofalcone's mechanism of action appears to overlap significantly with sophoradin's:
- Gastric Protection: Similar to sophoradin, sofalcone protects against gastric lesions induced by various agents, including ethanol, acidified aspirin, and stress. []
- Gastric Blood Flow Enhancement: Sofalcone also increases gastric blood flow, contributing to its gastroprotective and ulcer healing properties. []
- Prostaglandin Involvement: Sofalcone's protective effects are partially mediated by endogenous prostaglandins, although other mechanisms are likely involved. [, ]
- Nitric Oxide Pathway: Research indicates sofalcone's ulcer-healing ability might be linked to nitric oxide (NO) release, enhancing blood flow in the ulcerated area. []
Q8: Beyond its anti-ulcer properties, does sofalcone have other potential therapeutic applications?
A8: Emerging research suggests additional potential applications for sofalcone:
- Anti-inflammatory Effects: Sofalcone can inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-1 beta, suggesting a potential role in managing inflammation, particularly in the context of Helicobacter pylori infection. []
- Targeting HMGB1: Recent chemoproteomic studies reveal that sofalcone can covalently bind to high mobility group box 1 (HMGB1), a protein implicated in inflammatory responses. This interaction could contribute to sofalcone's anti-inflammatory effects in the intestinal epithelium. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.